molecular formula C11H9F3N2S B8673550 2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 137402-43-8

2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No. B8673550
CAS RN: 137402-43-8
M. Wt: 258.26 g/mol
InChI Key: QWMCDFGURPBMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H9F3N2S and its molecular weight is 258.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

137402-43-8

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

5-methyl-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C11H9F3N2S/c1-7-6-16(10(15)17-7)9-4-2-3-8(5-9)11(12,13)14/h2-6,15H,1H3

InChI Key

QWMCDFGURPBMNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N)S1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(acetylimino)-3-(3-trifluoromethylphenyl)-5-methylthiazoline (1 g) and hydrochloric acid (38 %, 4 ml) in ethanol-water (1:2, 15 ml) was refluxed for 3 hours. Ethanol was removed by distillation under reduced pressure, and the residue was neutralized with potassium carbonate, extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 0.4 g of 2-imino-3-(3-trifluoromethylphenyl)-5-methylthiazoline (Compound (xi)).
Name
2-(acetylimino)-3-(3-trifluoromethylphenyl)-5-methylthiazoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea (1.00 g) was added to 98% sulfuric acid (9.96 g) at room temperature with stirring, and the mixture was heated to 90° C. and stirred at the same temperature for 1.0 hour. After cooling, ice-water was added to the reaction mixture, which was then neutralized by addition of sodium carbonate and extracted with ethyl acetate. The organic layer was washed with water. The solvent was removed by distillation under reduced pressure, which afforded 0.835 g of 2-imino-3-(3-(trifluoromethyl)phenyl)-5-methyl-4-thiazoline as an oil (81% yield as a corrected value from the below-mentioned purity). From the results of analysis by liquid chromatography, the purity was determined to be 85%.
Name
N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea (1.47 g) and stannic chloride n-hydrate (n=4 to 5) (0.09 g) were added to methyl isobutyl ketone (7.50 g) at room temperature, and the mixture was heated to 90° C. and stirred at the same temperature for 7 hours. After cooling, 35% hydrochloric acid (0.52 g) was added to the reaction mixture with stirring, and the mixture was heated to 90° C. and stirred at the same temperature for 2.5 hours. After cooling, water was added to the reaction mixture, which was then neutralized by addition of sodium hydrogen carbonate and extracted with methyl isobutyl ketone. The organic layer was washed with water. The solvent was removed by distillation under reduced pressure, which afforded 1.08 g of 2-imino-3-(3-(trifluoromethyl)phenyl)-5-methyl-4-thiazoline (75% yield as a corrected value from the below-mentioned purity). From the results of analysis by liquid chromatography, the purity was determined to be 89%.
Name
N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride n-hydrate
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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